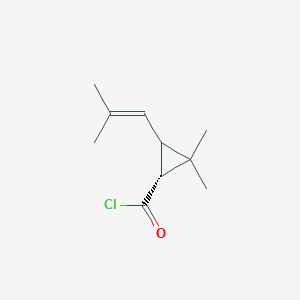
(1R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride is an organic compound with a complex structure that includes a cyclopropane ring, a carbonyl chloride group, and a methylprop-1-en-1-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride typically involves the reaction of (1R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
(1R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid+SOCl2→(1R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems ensures consistent quality and yield of the product.
化学反応の分析
Types of Reactions
(1R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidation reactions can convert the compound into carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Alcohols: Formed by reduction.
Carboxylic Acids: Formed by oxidation.
科学的研究の応用
(1R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and reactivity.
Materials Science: Used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of (1R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, leading to the formation of a wide range of products.
類似化合物との比較
Similar Compounds
(1R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid: The precursor to the carbonyl chloride derivative.
(1R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-methanol: The reduced form of the compound.
(1R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-amine: The amine derivative.
Uniqueness
The uniqueness of (1R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride lies in its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable intermediate in organic synthesis and other applications.
特性
CAS番号 |
188023-87-2 |
|---|---|
分子式 |
C10H15ClO |
分子量 |
186.68 g/mol |
IUPAC名 |
(1R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3/t7?,8-/m0/s1 |
InChIキー |
VNTCVNLNEOVBEE-MQWKRIRWSA-N |
SMILES |
CC(=CC1C(C1(C)C)C(=O)Cl)C |
異性体SMILES |
CC(=CC1[C@H](C1(C)C)C(=O)Cl)C |
正規SMILES |
CC(=CC1C(C1(C)C)C(=O)Cl)C |
Key on ui other cas no. |
53955-46-7 |
ピクトグラム |
Corrosive; Acute Toxic |
同義語 |
Cyclopropanecarbonyl chloride, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


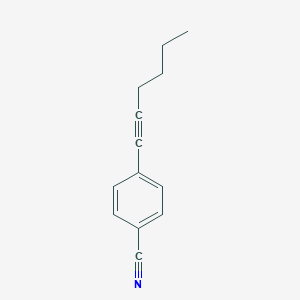
![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)
![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)
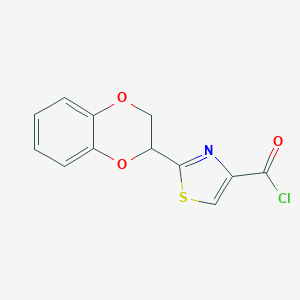
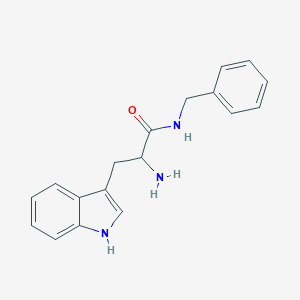
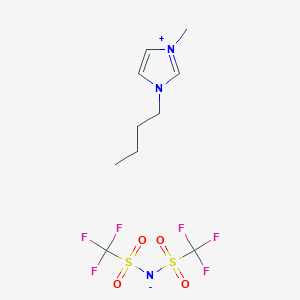
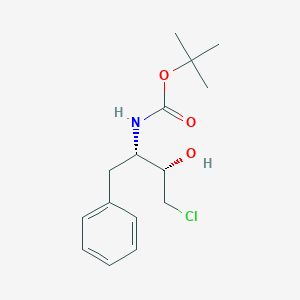
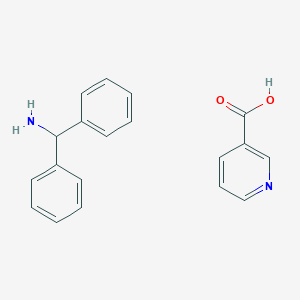



![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)

